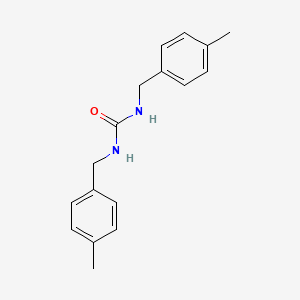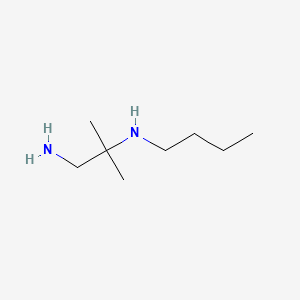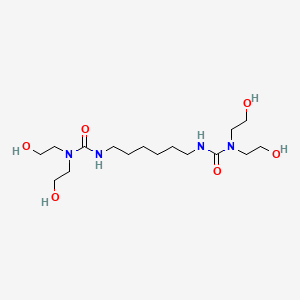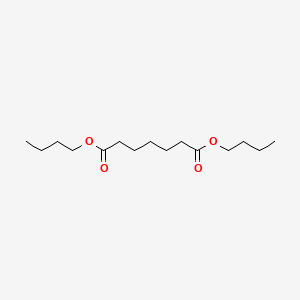
4-(3,4-Dimethoxyphenyl)piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Dimethoxyphenyl)piperidine-2,6-dione is a heterocyclic compound that features a piperidine ring substituted with a 3,4-dimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)piperidine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and piperidine-2,6-dione.
Condensation Reaction: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with piperidine-2,6-dione in the presence of a base such as sodium hydroxide or potassium tert-butoxide.
Cyclization: The intermediate product undergoes cyclization to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,4-Dimethoxyphenyl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(3,4-Dimethoxyphenyl)piperidine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development, particularly in the design of PROTACs (Proteolysis Targeting Chimeras).
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)piperidine-2,6-dione involves its interaction with specific molecular targets. For instance, in the context of PROTACs, the compound acts as a ligand for cereblon, a protein involved in targeted protein degradation. This interaction leads to the ubiquitination and subsequent degradation of target proteins, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine-2,6-dione: A simpler analog without the 3,4-dimethoxyphenyl group.
4,4-Dimethyl-2,6-piperidinedione: Another derivative with different substituents on the piperidine ring.
3,4-Dimethoxybenzaldehyde: The starting material for the synthesis of the compound.
Uniqueness
4-(3,4-Dimethoxyphenyl)piperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethoxyphenyl group enhances its potential as a ligand in drug design and its reactivity in various chemical transformations.
Propriétés
Numéro CAS |
42434-75-3 |
|---|---|
Formule moléculaire |
C13H15NO4 |
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
4-(3,4-dimethoxyphenyl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H15NO4/c1-17-10-4-3-8(5-11(10)18-2)9-6-12(15)14-13(16)7-9/h3-5,9H,6-7H2,1-2H3,(H,14,15,16) |
Clé InChI |
DHHIZEFDAKIFEN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2CC(=O)NC(=O)C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-[(2,4-Dichlorophenyl)(phenyl)methyl]-6-hydroxypyrimidin-4(3H)-one](/img/structure/B14660767.png)




![6-ethoxy-2-[(E)-2-phenylethenyl]quinoline](/img/structure/B14660791.png)

